molecular formula C16H14N2O3 B2713319 N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 1252385-13-9

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2713319
CAS No.: 1252385-13-9
M. Wt: 282.299
InChI Key: RIQZQTBAPGSFOP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsKey reagents often include cyclobutanone, trimethylsilyl cyanide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)15(20)14-9-12(19)11-5-2-3-6-13(11)21-14/h2-3,5-6,9H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZQTBAPGSFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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